
methyl(triphenyl)phosphanium;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(triphenyl)phosphanium;hydroiodide, also known as methyltriphenylphosphonium iodide, is an organophosphorus compound with the molecular formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in polar organic solvents. This compound is commonly used as a precursor to Wittig reagents, which are essential in the synthesis of alkenes through the Wittig reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium;hydroiodide is typically synthesized by the reaction of triphenylphosphine with methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation, and the product is purified by recrystallization from solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same basic reaction but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(triphenyl)phosphanium;hydroiodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions to form various phosphonium salts.
Oxidation Reactions: It can be oxidized to form phosphine oxides.
Wittig Reactions: It is a precursor to Wittig reagents, which react with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen can be used.
Wittig Reaction: The reaction typically involves a strong base like butyllithium to generate the ylide, which then reacts with carbonyl compounds.
Major Products
Phosphonium Salts: Formed through substitution reactions.
Phosphine Oxides: Formed through oxidation.
Alkenes: Formed through the Wittig reaction.
Wissenschaftliche Forschungsanwendungen
Methyl(triphenyl)phosphanium;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor to Wittig reagents for the synthesis of alkenes.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The primary mechanism of action for methyl(triphenyl)phosphanium;hydroiodide involves its conversion to a Wittig reagent. The compound reacts with a strong base to form a phosphonium ylide, which then undergoes a [2+2] cycloaddition with carbonyl compounds to form alkenes. This reaction is highly specific and allows for the precise formation of carbon-carbon double bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(triphenyl)phosphanium;bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine: The parent compound used in the synthesis of methyl(triphenyl)phosphanium;hydroiodide.
Uniqueness
This compound is unique due to its high reactivity and specificity in forming Wittig reagents. The iodide ion provides better solubility and reactivity compared to other halides, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C19H19IP+ |
|---|---|
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
methyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
InChI-Schlüssel |
JNMIXMFEVJHFNY-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


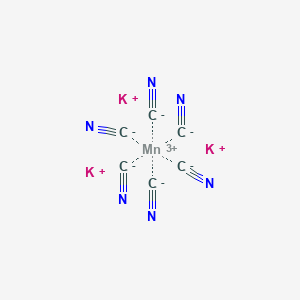
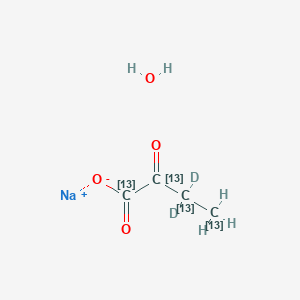
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
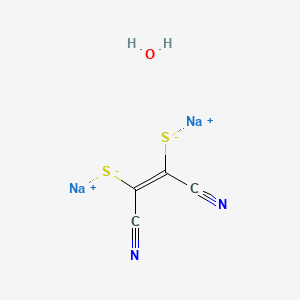
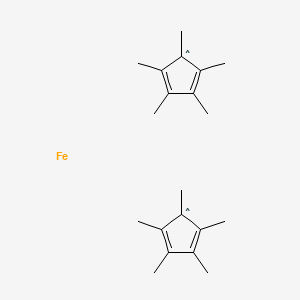
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
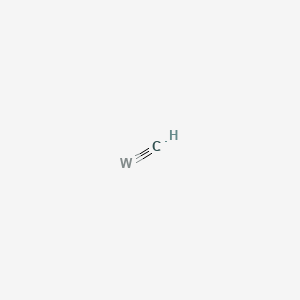
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)



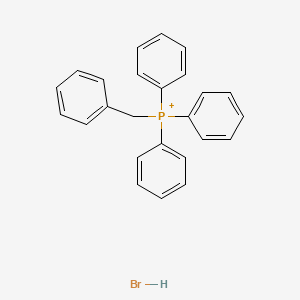
![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)

